An In-depth Technical Guide to Boc-3-iodo-D-phenylalanine: Synthesis, Properties, and Applications
An In-depth Technical Guide to Boc-3-iodo-D-phenylalanine: Synthesis, Properties, and Applications
Introduction
In the landscape of modern peptide chemistry and drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for modulating the pharmacological profiles of therapeutic peptides. Among these, halogenated amino acids serve as exceptionally versatile building blocks. Boc-3-iodo-D-phenylalanine, a derivative of D-phenylalanine, is a compound of significant interest. It features two critical chemical motifs: the tert-butyloxycarbonyl (Boc) protecting group on the α-amine and an iodine atom at the meta-position (C-3) of the phenyl ring.
The Boc group provides temporary, acid-labile protection essential for stepwise peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] The D-configuration of the chiral center offers inherent resistance to enzymatic degradation by proteases, a common challenge in peptide drug development. Most importantly, the iodo-substituent is not merely a steric modification; it is a reactive handle that unlocks a vast potential for post-synthetic modification through transition-metal-catalyzed cross-coupling reactions, and serves as a valuable moiety for developing radiolabeled imaging agents and therapeutics.[2][3]
This guide provides an in-depth examination of the chemical properties, synthesis, and applications of Boc-3-iodo-D-phenylalanine, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
Accurate characterization of Boc-3-iodo-D-phenylalanine is fundamental to its effective use. The key physicochemical properties are summarized in the table below, compiled from leading chemical suppliers.
Table 1: Physicochemical Properties of Boc-3-iodo-D-phenylalanine
| Property | Value | Source(s) |
| CAS Number | 478183-66-3 | [4] |
| Molecular Formula | C₁₄H₁₈INO₄ | [4] |
| Molecular Weight | 391.20 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 113-121 °C | Chem-Impex |
| Optical Rotation | [α]D²⁵ = -16 ± 1º (c=1 in MeOH) | Chem-Impex |
| Purity | ≥98% (HPLC) | [6] |
| Solubility | Soluble in DCM, DMF, NMP, and other common organic solvents | [7] |
| Storage | Store refrigerated at 0-8 °C, desiccated | Chem-Impex |
Note: Data for melting point and optical rotation are from Chem-Impex product listings, as specific peer-reviewed sources for these values were not identified.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group, the phenylalanine backbone, and the substituted aromatic ring.
-
Boc Group: A characteristic singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4 ppm .
-
Backbone Protons (Hα, Hβ): The α-proton will appear as a multiplet around δ 4.3-4.6 ppm . The two diastereotopic β-protons will present as a pair of doublets of doublets (dd) in the range of δ 2.9-3.3 ppm .
-
Aromatic Protons: The 3-iodo substitution pattern will result in four distinct aromatic proton signals, likely appearing as multiplets in the δ 7.0-7.7 ppm range. The proton at the C2 position, between the iodine and the side chain, would be expected to show a characteristic downfield shift.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.[6]
¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework.
-
Boc Group: Signals for the quaternary carbon and the methyl carbons will be observed around δ 80 ppm and δ 28 ppm , respectively.
-
Backbone Carbons: The carbonyl carbon will resonate significantly downfield (~δ 175 ppm ), with the α-carbon appearing around δ 55 ppm and the β-carbon around δ 37 ppm .
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm ). Critically, the carbon atom directly bonded to the iodine (C-3) will show a characteristic upfield shift to approximately δ 95 ppm due to the heavy atom effect.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode would show a prominent ion for [M-H]⁻ at m/z 390.0, while positive ion mode would show [M+H]⁺ at m/z 392.0 or [M+Na]⁺ at m/z 414.0.
Synthesis and Purification
The synthesis of Boc-3-iodo-D-phenylalanine is a multi-step process that requires careful control of stereochemistry and regiochemistry. The overall strategy involves two key transformations: the protection of the α-amino group of D-phenylalanine and the subsequent regioselective iodination of the aromatic ring.
Step 1: N-Boc Protection of D-Phenylalanine
The introduction of the Boc protecting group is a standard and robust reaction in peptide chemistry. The most common and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Caption: Workflow for Boc protection of D-phenylalanine.
Experimental Protocol: Boc-D-Phe-OH Synthesis [10]
-
Dissolution: In a suitable reaction vessel, dissolve D-phenylalanine (1.0 eq) in a 1:1 mixture of water and tert-butanol containing sodium hydroxide (1.1 eq). Stir until a clear solution is obtained.
-
Reaction: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Remove the tert-butanol under reduced pressure. Wash the remaining aqueous solution with a nonpolar solvent like pentane or hexane to remove excess Boc₂O and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate (KHSO₄) or citric acid. The product will precipitate as a white solid or oil.
-
Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by crystallization from an ethyl acetate/hexane mixture.
Causality Insight: The use of a biphasic solvent system (t-BuOH/H₂O) ensures the solubility of both the polar amino acid salt and the nonpolar Boc anhydride. The basic conditions deprotonate the amino group, activating it as a nucleophile to attack the electrophilic carbonyl of the anhydride. Acidification is critical to protonate the carboxylate, rendering the final product less water-soluble and extractable into an organic solvent.
Step 2: Regioselective Iodination
The introduction of iodine at the C-3 position is the most challenging step. Direct electrophilic iodination of phenylalanine is often difficult to control and typically favors the electron-rich C-4 (para) position. A robust, scalable synthesis often relies on starting from a pre-functionalized precursor, such as 3-iodo-D-phenylalanine, followed by Boc protection. However, direct iodination of Boc-D-phenylalanine can be achieved using potent electrophilic iodinating reagents. One effective method is oxidative iodination.[11]
Experimental Protocol: Electrophilic Iodination This protocol is adapted from methods for direct oxidative iodination of phenylalanine derivatives.[11]
-
Reaction Setup: Dissolve Boc-D-phenylalanine (1.0 eq) in a mixture of acetic acid and sulfuric acid.
-
Reagent Addition: Add N-iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and an oxidant like iodic acid (HIO₃) portion-wise to the stirred solution at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress by TLC or LC-MS to determine the consumption of starting material and the formation of mono-iodinated products.
-
Quenching & Workup: Upon completion, pour the reaction mixture into ice water and quench any remaining oxidant with a saturated solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction & Purification: Extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine, then dry over Na₂SO₄. The crude product, which may contain a mixture of regioisomers, must be purified using column chromatography on silica gel to isolate the desired 3-iodo isomer.
Causality Insight: The strongly acidic conditions protonate the carbonyls of the Boc group, which, along with the carboxylic acid, act as meta-directing deactivating groups. This deactivation of the ortho and para positions favors electrophilic attack at the meta position. However, this directing effect competes with the innate activating nature of the alkyl side chain, making regiocontrol imperfect and necessitating chromatographic purification.
Chemical Reactivity and Applications
The true utility of Boc-3-iodo-D-phenylalanine lies in its dual functionality, enabling its use as both a stable building block in peptide synthesis and a versatile precursor for advanced chemical modifications.
Application in Boc-SPPS
Boc-3-iodo-D-phenylalanine is readily incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.
Caption: Key cross-coupling reactions of 3-iodophenylalanine residues.
General Protocol: Suzuki Coupling on a Peptide [12]1. Reactant Setup: To the peptide containing the 3-iodophenylalanine residue dissolved in an aqueous buffer or organic solvent (e.g., water or DMF), add the desired arylboronic acid (5 eq) and a base such as potassium phosphate (K₃PO₄, 5 eq). 2. Catalyst Addition: Add the palladium catalyst, which can be a pre-catalyst complex or nanoparticles (e.g., 5 mol%). 3. Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 37 °C) for 6-24 hours under an inert atmosphere. 4. Purification: Upon completion, the modified peptide is purified from the catalyst and excess reagents, typically using reverse-phase HPLC.
Trustworthiness Note: The success of on-peptide cross-coupling reactions is highly dependent on the peptide sequence, solubility, and the specific catalyst system used. Reaction conditions must be carefully optimized to avoid peptide degradation and ensure high conversion.
Safety and Handling
Boc-3-iodo-D-phenylalanine is a chemical reagent and should be handled in accordance with good laboratory practices.
-
Hazard Identification: Based on data for similar compounds, it may cause skin, eye, and respiratory irritation. [4]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, refrigerated at 0-8 °C as recommended.
Conclusion
Boc-3-iodo-D-phenylalanine is a high-value, multifunctional building block for advanced research in chemistry, biology, and medicine. Its unique combination of a stereochemically stable D-amino acid core, a versatile Boc protecting group, and a strategically placed iodine atom provides scientists with a powerful tool for peptide synthesis and modification. The ability to introduce this residue and then perform site-specific cross-coupling reactions opens up vast possibilities for creating novel peptide architectures, developing targeted therapeutics and diagnostics, and probing complex biological systems. As the demand for more sophisticated and potent peptide-based drugs continues to grow, the utility and importance of reagents like Boc-3-iodo-D-phenylalanine will undoubtedly expand.
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Antony, J., et al. "Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature." ChemistryOpen, 2020. Available at: [Link]
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Kotha, S., et al. "Synthesis and explosion hazards of 4-Azido-L-phenylalanine." Beilstein Journal of Organic Chemistry, 2012. Available at: [Link]
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Doc Brown's Chemistry. "low/high resolution 1H proton nmr spectrum of propanoic acid." Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. "The Chemistry Behind Boc-D-4-Iodophenylalanine: Synthesis and Applications." Available at: [Link]
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Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]
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AAPPTec. "Boc-D-Phe-OH [18942-49-9]." Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. "The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis." Available at: [Link]
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